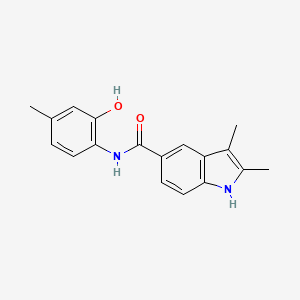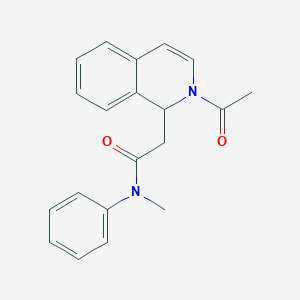
4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide, also known as BPIP, is a chemical compound that has gained significant attention in the scientific community for its potential applications in the field of neuroscience. BPIP is a selective antagonist of the sigma-1 receptor, which is a protein found in the central nervous system and has been implicated in various neurological disorders.
Mécanisme D'action
4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide is a selective antagonist of the sigma-1 receptor, which is a protein found in the central nervous system. The sigma-1 receptor has been implicated in various neurological disorders, and its modulation has been shown to have therapeutic potential. This compound binds to the sigma-1 receptor and inhibits its activity, leading to downstream effects on various signaling pathways and cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the central nervous system. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, and to have anti-inflammatory and antioxidant effects. This compound has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide has several advantages for lab experiments. It is a selective antagonist of the sigma-1 receptor, which allows for specific modulation of this target. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. This compound also has some off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide. One direction is to further elucidate the mechanism of action of this compound and its downstream effects on various signaling pathways and cellular processes. Another direction is to investigate the potential therapeutic applications of this compound in various neurological disorders. This compound could also be used as a tool compound to study the sigma-1 receptor and its role in various cellular processes. Finally, the synthesis method of this compound could be further optimized to improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis method of 4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide involves the reaction of 1-(naphthalen-1-yl)piperazine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, concentration, and reaction time.
Applications De Recherche Scientifique
4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. This compound has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-N-naphthalen-1-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-21(22-20-12-6-8-17-7-4-5-11-19(17)20)23-13-15-24(16-14-23)28(26,27)18-9-2-1-3-10-18/h1-12H,13-16H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBUGEOFPHJYJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B7545567.png)
![2-[[2-(dimethylamino)-2-oxoethyl]-methylamino]-N-[(4-methylphenyl)-thiophen-2-ylmethyl]acetamide](/img/structure/B7545572.png)

![2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide](/img/structure/B7545582.png)

![4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7545603.png)


![[3-(methoxymethyl)phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B7545635.png)



